molecular formula C7H10N4 B15325007 4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine

4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine

Cat. No.: B15325007
M. Wt: 150.18 g/mol
InChI Key: LQUBCYBORWBRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine is a spirocyclic compound featuring a fused pyrrolo[3,4-C]pyrazole core and a cyclopropane ring. While PubChem provides foundational data for this compound (e.g., molecular formula and connectivity), detailed pharmacological or physicochemical properties remain underexplored in open-access literature .

Properties

IUPAC Name

spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-4-3-9-7(1-2-7)5(4)10-11-6/h9H,1-3H2,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBCYBORWBRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(CN2)C(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine":

Note: The search results do not specifically detail the applications of "this compound" directly, but they do provide information on related compounds and their applications, particularly in cancer therapy.

Pyrazole Derivatives as Anticancer Agents

  • CDK2 Inhibitors: Research indicates that pyrazole derivatives have potential as anticancer agents, specifically targeting CDK2 (cyclin-dependent kinase 2) .
  • Cell Cycle Arrest and Apoptosis: Certain pyrazole carboxamides have demonstrated potent antiproliferative effects against solid cancer cell lines. These compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis (programmed cell death) in cancer cells .
  • HDAC Inhibition: Some pyrazole carboxamides also inhibit histone deacetylase (HDAC), which can further contribute to their anticancer effects .
  • COX-2 Inhibition: Pyrazole-triaryl derivatives are being investigated as anticancer agents that target both CDK2 and cyclooxygenase-2 (COX-2) enzymes . Inhibition of COX-2 can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .

Pyrrolo-pyrimidines as Anticancer Agents

  • CDK4/6 Inhibition: Pyrido-pyrimidine scaffolds have shown promise as anticancer agents by targeting CDK4/6 and other kinases .
  • Apoptosis Induction: Certain pyrido-pyrimidines can induce apoptosis in cancer cells via the activation of caspase 3 and regulation of proteins like Bax, p53, and Bcl2 .
  • Pancreatic Cancer Treatment: Pyrrolo-pyrimidines are being explored for their impact on pancreatic cancer cells, with some derivatives showing potential for combination therapy with mTOR inhibitors .

Specific Compounds and their Effects

  • St.8: A pyrazol-pyrimidine-amine derivative, showed activity against various cancer cell lines and induced cell cycle arrest at S and G2/M phases, leading to apoptosis .
  • St.9 and St.10: Pyrazole carboxamides that exhibit antiproliferative effects against five solid cancer cell lines and inhibit HDAC2 . They induce cell cycle arrest in the G2/M phase and promote apoptosis .
  • St.11: A pyrazole-triaryl derivative that induces apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle . It also reduces anti-apoptotic Bcl-2 expression and increases pro-apoptotic Bax expression .
  • St.26 and St.27: Pyrido-pyrimidines that show activity against cancer cell lines and CDK6 enzymes, inducing apoptosis in PC-3 and MCF-7 cells .
  • St.30: A 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivative that demonstrates enhanced potency against various cell lines and potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
  • St.31: A pyrrolo[2,3-d]pyrimidine derivative with anticancer activity that downregulates CDK4 and BcL2 and arrests the cell cycle at the G1/S phase in MCF-7 cells .

Structural Information

  • This compound dihydrochloride: Molecular formula is C7H10N4 .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Spirocyclic Pyrrolo[3,4-C]pyrazole Derivatives

3'-Amino-5'-Boc-1',4'-dihydrospiro[cyclopropane-1,6'(5'H)-pyrrolo[3,4-c]pyrazole]
  • Structural Difference : Incorporation of a Boc (tert-butoxycarbonyl) protecting group on the amine enhances solubility and stability during synthesis.
  • Synthetic Utility : This derivative is commercially available (CymitQuimica) and serves as a precursor for further functionalization, contrasting with the unprotected amine in the parent compound .
  • Application : Used in medicinal chemistry for kinase inhibitor development, similar to the target compound .
N6’-(2,2-Diethoxyethyl)-N2’-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-8’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-2’,6’-diamine (Patent Example)
  • Structural Difference : Replaces cyclopropane with a cyclohexane ring and introduces a pyrimidine moiety.
  • Synthesis Complexity : Requires multi-step reactions involving 2,2-diethoxyethylamine and trifluoroacetic acid, highlighting divergent synthetic pathways .

Non-Spirocyclic Pyrazole Amines

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Structural Difference : Lacks spirocyclic architecture but shares a pyrazole-amine backbone.
  • Bioactivity : Primarily used in agrochemicals (e.g., pyrazon), demonstrating divergent applications compared to kinase-targeting spiro compounds .
Fipronil and Ethiprole
  • Structural Difference : Feature sulfinyl groups and trifluoromethyl substitutions on pyrazole.
  • Application : Broad-spectrum insecticides, contrasting with the therapeutic focus of spirocyclic amines .

Kinase Inhibition

  • The parent compound belongs to a pyrrolo[3,4-C]pyrazole library evaluated against 217 human kinases. Key findings include:
    • Selectivity : Spirocyclopropane derivatives exhibit moderate selectivity for GSK3 and lipid kinases, while squaramide analogs show broader kinase engagement .
    • SAR Insights : Cyclopropane rigidity may enhance binding to kinases with hydrophobic pockets, but off-target effects require optimization .

SHP2 Phosphatase Inhibition

  • Patent-derived spirocyclic analogs (e.g., (S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)-4'H,6'H-spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine) demonstrate nanomolar SHP2 inhibition, a target absent in the parent compound’s profile .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Cyclopropane-containing spiro compounds generally exhibit lower logP values than non-spiro pyrazoles (e.g., fipronil, logP ~4.0) .
  • Solubility: Boc protection improves aqueous solubility (e.g., 3'-Amino-5'-Boc derivative) but may reduce membrane permeability .

Q & A

Q. What are the key considerations in designing a synthetic route for 4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine?

  • Methodological Answer : The synthesis requires careful selection of cyclization reagents and reaction conditions. For spirocyclic systems, copper-catalyzed coupling (e.g., using copper(I) bromide) and cyclopropane ring formation via hydrazine derivatives are common strategies. Solvent choice (e.g., dimethyl sulfoxide for solubility) and temperature control (e.g., 35°C for 48 hours) are critical to avoid side reactions . Column chromatography (ethyl acetate/hexane gradients) is often used for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the spirocyclic architecture and amine functionality. Mass spectrometry (HRMS-ESI) confirms molecular weight, while infrared (IR) spectroscopy identifies NH/amine stretches (e.g., ~3298 cm⁻¹). High-resolution crystallography may resolve spatial ambiguities in the cyclopropane-pyrrolopyrazole fusion .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Recrystallization from 2-propanol or ethyl acetate/hexane mixtures removes impurities. Analytical HPLC with UV detection monitors purity, and trifluoroacetic acid (TFA) may be used to isolate intermediates via acid-base extraction .

Advanced Research Questions

Q. How can low-yielding steps in the synthesis be optimized?

  • Methodological Answer : Catalyst screening (e.g., replacing copper(I) bromide with palladium complexes) and solvent optimization (e.g., switching from toluene to DMF) may improve yields. Kinetic studies (via in situ FTIR) can identify rate-limiting steps, while microwave-assisted synthesis reduces reaction times . For example, adjusting cesium carbonate loading in coupling reactions improved yields from 17.9% to 45% in related spiro systems .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like SHP2 or TP53. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives. MD simulations assess conformational stability of the spiro scaffold in biological environments .

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer : Orthogonal assays (e.g., SPR for binding vs. cell-based viability assays) validate target engagement. SAR studies systematically modify substituents (e.g., replacing cyclopropane with cyclohexane) to isolate structure-activity relationships. Meta-analysis of patent data (e.g., SHP2 inhibitor studies) identifies conserved pharmacophores .

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. Follow-up with IC₅₀ determination using ATP-Glo assays. Competitive binding studies (CETSA) confirm cellular target engagement. For example, spiro compounds with similar scaffolds show nM-level inhibition of SHP2, a oncology target .

Data Analysis and Optimization

Q. How should unexpected byproducts in cyclopropane ring formation be addressed?

  • Methodological Answer : LC-MS identifies byproducts (e.g., open-chain intermediates). Adjusting stoichiometry of cyclopropanamine or using radical inhibitors (e.g., BHT) suppresses polymerization. Cryogenic reaction conditions (−20°C) stabilize reactive intermediates .

Q. What statistical methods are recommended for analyzing reaction optimization data?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) models multifactorial effects (e.g., temperature, catalyst ratio). Pareto charts rank variable significance. Machine learning (e.g., Random Forest regression) predicts optimal conditions from historical data .

Biological and Mechanistic Studies

Q. How can the compound’s mechanism of action in TP53 activation be elucidated?

  • Methodological Answer :
    Transcriptomic profiling (RNA-seq) identifies upregulated TP53 pathway genes. Co-immunoprecipitation (Co-IP) detects interactions with MDM2 or other regulators. CRISPR knockouts of TP53 in cell lines confirm dependency. Patent data suggest spiro compounds stabilize TP53 by disrupting MDM2 binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.